molecular formula C16H15ClN4S B4421751 2-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine CAS No. 618415-65-9

2-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B4421751
CAS No.: 618415-65-9
M. Wt: 330.8 g/mol
InChI Key: FSCHWCYLWWTVTF-UHFFFAOYSA-N
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Description

2-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and a chlorobenzylthio group

Preparation Methods

The synthesis of 2-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps. One common method includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the chlorobenzylthio group via nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

2-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound. Common reagents include alkyl halides and nucleophiles like thiols or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 2-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-(5-((3-Chlorobenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine include other triazole derivatives and pyridine-containing molecules. These compounds may share similar chemical properties but differ in their biological activity or industrial applications. Examples include:

  • 2-(Benzylthio)-5-((3-chlorobenzyl)thio)-1,3,4-thiadiazole
  • 2-((3-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole

Properties

IUPAC Name

2-[5-[(3-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4S/c1-2-21-15(14-8-3-4-9-18-14)19-20-16(21)22-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCHWCYLWWTVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618415-65-9
Record name 2-(5-((3-CHLOROBENZYL)THIO)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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